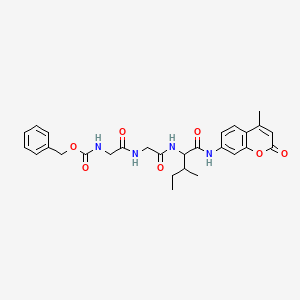

7-(N-Benzyloxycarbonylglycyl-glycyl-leucyl)amino-4-methylcoumarin

描述

7-(N-Benzyloxycarbonylglycyl-glycyl-leucyl)amino-4-methylcoumarin is a fluorogenic substrate used primarily for the chymotrypsin-like activity of the 20S proteasome. This compound is significant in biochemical research due to its ability to emit fluorescence upon enzymatic cleavage, making it a valuable tool for studying protease activity.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-(N-Benzyloxycarbonylglycyl-glycyl-leucyl)amino-4-methylcoumarin involves multiple steps. The process typically starts with the preparation of the coumarin core, which can be synthesized using methods such as the Pechmann condensation or Knoevenagel condensation . The subsequent steps involve the coupling of the coumarin core with the peptide sequence (benzyloxycarbonylglycyl-glycyl-leucyl) through peptide bond formation reactions. Common reagents used in these reactions include carbodiimides like N,N’-dicyclohexylcarbodiimide (DCC) and coupling agents like 1-hydroxybenzotriazole (HOBt) .

Industrial Production Methods

Industrial production of this compound may involve automated peptide synthesizers that can efficiently couple the peptide sequence to the coumarin core. The process is optimized for high yield and purity, often involving purification steps such as high-performance liquid chromatography (HPLC) to ensure the final product meets the required specifications .

化学反应分析

Types of Reactions

7-(N-Benzyloxycarbonylglycyl-glycyl-leucyl)amino-4-methylcoumarin undergoes various chemical reactions, including:

Hydrolysis: The peptide bonds can be hydrolyzed by proteases, leading to the release of the fluorescent coumarin moiety.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the coumarin core, affecting its fluorescence properties.

Common Reagents and Conditions

Proteases: Enzymes like chymotrypsin are commonly used to cleave the peptide bonds in this compound.

Oxidizing Agents: Reagents such as hydrogen peroxide can oxidize the coumarin core.

Reducing Agents: Sodium borohydride can be used to reduce the coumarin core.

Major Products Formed

The major product formed from the enzymatic cleavage of this compound is the fluorescent 4-methylcoumarin moiety .

科学研究应用

Substrate for Proteases

7-(N-Benzyloxycarbonylglycyl-glycyl-leucyl)amino-4-methylcoumarin is primarily used as a substrate for various proteases, including caspases and plasmin. These enzymes play crucial roles in cellular processes such as apoptosis and blood coagulation.

- Caspase Substrate : The compound is utilized to study caspase activity, which is essential for understanding programmed cell death. It serves as a fluorogenic substrate, allowing researchers to monitor caspase activity through fluorescence measurements .

- Plasmin Substrate : It is also employed in assays to evaluate plasminogen activation, contributing to research on fibrinolysis and related disorders .

Fluorescence Properties

The compound exhibits fluorescence properties that make it suitable for real-time monitoring of enzyme activity. The emission of light upon enzymatic cleavage provides quantitative data on enzyme kinetics and substrate specificity.

Antitumor Activity

Recent studies have explored the antitumor potential of this compound and its derivatives. The compound has shown promising results against various cancer cell lines.

In Vitro Studies

- Cytotoxicity : In vitro experiments demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines, including breast carcinoma (MCF-7) and lung carcinoma (H460). The IC50 values indicate moderate to high potency, suggesting its potential as an anticancer agent .

- Mechanism of Action : Research indicates that the compound may induce apoptosis in cancer cells, possibly through the activation of caspases. This mechanism is vital for developing targeted cancer therapies .

Comparative Antitumor Activity

| Compound | Cancer Cell Line | IC50 Value (μM) |

|---|---|---|

| This compound | MCF-7 | 20.2 |

| Other Coumarin Derivatives | K562 (Leukemia) | 9.3 |

| Coumarin Hybrid Compounds | HCT116 (Colon) | 0.6 |

Antitubercular Effects

Another significant application of this compound is its antitubercular activity against Mycobacterium tuberculosis.

Research Findings

- Minimum Inhibitory Concentration : Studies have shown that derivatives of this compound exhibit low MIC values against both susceptible and multidrug-resistant strains of M. tuberculosis, indicating strong antibacterial properties .

- Synergistic Effects : The compound has been evaluated in combination with standard antitubercular drugs such as isoniazid and rifampicin, revealing enhanced efficacy when used together, which may lead to improved treatment regimens for tuberculosis .

作用机制

The mechanism of action of 7-(N-Benzyloxycarbonylglycyl-glycyl-leucyl)amino-4-methylcoumarin involves its cleavage by proteases, particularly the chymotrypsin-like activity of the 20S proteasome. Upon cleavage, the compound releases the fluorescent 4-methylcoumarin moiety, which can be detected using fluorescence spectroscopy. This fluorescence emission allows researchers to quantify protease activity and study the molecular pathways involved in proteolysis .

相似化合物的比较

Similar Compounds

7-Amino-4-methylcoumarin: Another fluorogenic substrate used in protease assays.

N-Succinyl-Leu-Leu-Val-Tyr-7-amido-4-methylcoumarin: A substrate for different protease activities.

Uniqueness

7-(N-Benzyloxycarbonylglycyl-glycyl-leucyl)amino-4-methylcoumarin is unique due to its specific application in studying the chymotrypsin-like activity of the 20S proteasome. Its peptide sequence and coumarin core make it highly specific and sensitive for this purpose, distinguishing it from other fluorogenic substrates.

生物活性

7-(N-Benzyloxycarbonylglycyl-glycyl-leucyl)amino-4-methylcoumarin, commonly referred to as Z-Gly-Gly-Leu-AMC, is a synthetic compound that has garnered attention for its potential biological activities, particularly as a substrate for proteases. This article delves into its chemical properties, biological functions, and relevant research findings.

- Molecular Formula : C28H32N4O7

- Molecular Weight : 536.5763 g/mol

- CAS Number : 97792-39-7

The compound features a coumarin moiety, which is known for its fluorescent properties, making it useful in biochemical assays. The benzyloxycarbonyl (Z) group protects the amino group, enhancing stability and specificity towards proteolytic enzymes.

Protease Substrate

Z-Gly-Gly-Leu-AMC is primarily recognized as a substrate for various proteases, including the proteasome. Its structure allows it to be cleaved by enzymes that recognize the glycine-glycine-leucine sequence, releasing the fluorescent 4-methylcoumarin moiety. This property is exploited in assays to measure protease activity.

Table 1: Proteolytic Activity of Z-Gly-Gly-Leu-AMC

In Vivo Studies

Research has demonstrated that Z-Gly-Gly-Leu-AMC can be utilized in vivo to study proteolytic pathways in various biological systems. For instance, studies involving Plasmodium species have shown its effectiveness in assessing mitochondrial protease activity, which is crucial for understanding malaria pathogenesis .

Fluorescent Properties

The compound's ability to emit fluorescence upon cleavage makes it an excellent candidate for imaging studies in cellular biology. This characteristic enables researchers to visualize protease activity in real time within living cells.

Case Studies

-

Assessment of Proteasome Inhibition

A study investigated the effects of specific inhibitors on the proteasome using Z-Gly-Gly-Leu-AMC as a substrate. The results indicated that inhibition led to a significant decrease in fluorescence intensity, confirming the compound's utility in evaluating proteasome activity under different experimental conditions . -

Evaluation of Apoptotic Pathways

Another research effort utilized Z-Gly-Gly-Leu-AMC to monitor caspase activity during apoptosis. The findings suggested that caspases play a critical role in cellular degradation processes, with Z-Gly-Gly-Leu-AMC serving as an effective tool for measuring this activity .

属性

IUPAC Name |

benzyl N-[2-[[2-[[3-methyl-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32N4O7/c1-4-17(2)26(27(36)31-20-10-11-21-18(3)12-25(35)39-22(21)13-20)32-24(34)15-29-23(33)14-30-28(37)38-16-19-8-6-5-7-9-19/h5-13,17,26H,4,14-16H2,1-3H3,(H,29,33)(H,30,37)(H,31,36)(H,32,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEGGCCQOBMCUKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)CNC(=O)CNC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70913653 | |

| Record name | 11-(Butan-2-yl)-3,6,9-trihydroxy-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-1-phenyl-2-oxa-4,7,10-triazadodeca-3,6,9-trien-12-imidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70913653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

536.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97792-39-7 | |

| Record name | 7-(N-Benzyloxycarbonylglycyl-glycyl-leucyl)amino-4-methylcoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097792397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-(Butan-2-yl)-3,6,9-trihydroxy-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-1-phenyl-2-oxa-4,7,10-triazadodeca-3,6,9-trien-12-imidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70913653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。